3-iodo-1H-indole-2-carboxylic Acid
Overview
Description
3-Iodo-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole nucleus is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 3-iodo-1H-indole-2-carboxylic acid typically involves the iodination of indole derivatives. One common method is the electrophilic substitution reaction where indole-2-carboxylic acid is treated with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .
Industrial production methods may involve more scalable processes, such as continuous flow iodination, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
3-Iodo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive at the 3-position, making it susceptible to further electrophilic substitution reactions.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Iodo-1H-indole-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including antiviral, anticancer, and antimicrobial agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: Its derivatives are explored for their potential use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 3-iodo-1H-indole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity . The iodine atom and carboxylic acid group can enhance binding affinity and specificity to these targets . The exact molecular pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
3-Iodo-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
3-Methyl-1H-indole-2-carboxylic acid: Similar structure but with a methyl group instead of iodine, leading to different reactivity and applications.
Indole-3-carboxylic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Indole-2-carboxylic acid: The parent compound without any substituents at the 3-position, offering a simpler structure for basic research.
The uniqueness of this compound lies in its enhanced reactivity due to the presence of the iodine atom, making it a versatile intermediate in various synthetic and medicinal applications .
Properties
IUPAC Name |
3-iodo-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-7-5-3-1-2-4-6(5)11-8(7)9(12)13/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUHHQRXJHGQCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375589 | |
Record name | 3-iodo-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167631-58-5 | |
Record name | 3-iodo-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 167631-58-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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